N*1*-Ethyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine
Overview
Description
N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines This compound is characterized by the presence of an ethyl group and a 2-methoxy-benzyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with ethane-1,2-diamine, ethyl bromide, and 2-methoxy-benzyl chloride.
Alkylation: Ethane-1,2-diamine is first reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form N-ethyl-ethane-1,2-diamine.
Benzylation: The resulting N-ethyl-ethane-1,2-diamine is then reacted with 2-methoxy-benzyl chloride in the presence of a base such as potassium carbonate to yield N-Ethyl-N-(2-methoxy-benzyl)-ethane-1,2-diamine.
Industrial Production Methods
Industrial production methods for N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-Ethyl-N1-(2-methoxy-benzyl)-hexane-1,6-diamine : Similar structure but with a longer carbon chain.
- N1-Ethyl-N1-(2-methoxy-benzyl)-propane-1,3-diamine : Similar structure but with a shorter carbon chain.
- N1-Ethyl-N1-(2-methoxy-benzyl)-butane-1,4-diamine : Similar structure but with an intermediate carbon chain length.
Uniqueness
N1-Ethyl-N1-(2-methoxy-benzyl)-ethane-1,2-diamine is unique due to its specific combination of an ethyl group and a 2-methoxy-benzyl group attached to the ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N'-ethyl-N'-[(2-methoxyphenyl)methyl]ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-14(9-8-13)10-11-6-4-5-7-12(11)15-2/h4-7H,3,8-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGLJQMJHXYNAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511751 | |
Record name | N~1~-Ethyl-N~1~-[(2-methoxyphenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62748-45-2 | |
Record name | N~1~-Ethyl-N~1~-[(2-methoxyphenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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